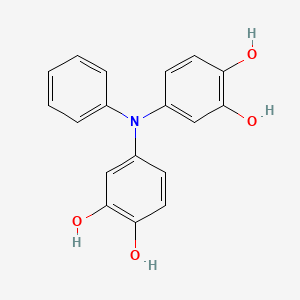![molecular formula C7H10N2O3 B14218086 5-[(2-Hydroxyethyl)amino]furan-2-carboxamide CAS No. 826991-05-3](/img/structure/B14218086.png)
5-[(2-Hydroxyethyl)amino]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Hydroxyethyl)amino]furan-2-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Hydroxyethyl)amino]furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-hydroxyethylamine. The reaction is carried out under mild conditions, often in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction can be optimized using microwave-assisted synthesis, which significantly reduces the reaction time and improves the yield .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes. The use of microwave reactors and effective coupling reagents ensures high yields and purity of the final product. The process involves the careful control of reaction parameters such as temperature, solvent, and reaction time to achieve optimal results .
Chemical Reactions Analysis
Types of Reactions:
Properties
CAS No. |
826991-05-3 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-(2-hydroxyethylamino)furan-2-carboxamide |
InChI |
InChI=1S/C7H10N2O3/c8-7(11)5-1-2-6(12-5)9-3-4-10/h1-2,9-10H,3-4H2,(H2,8,11) |
InChI Key |
BBWWBPSSWSIBIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)NCCO)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14218003.png)

![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)
![1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)-](/img/structure/B14218022.png)
![3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde](/img/structure/B14218023.png)
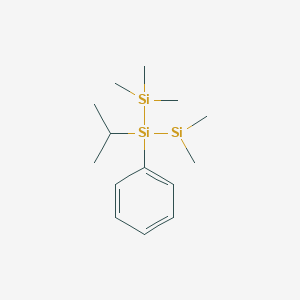
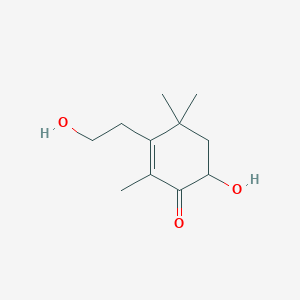
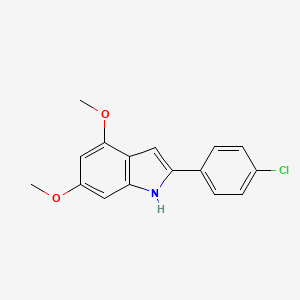
![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
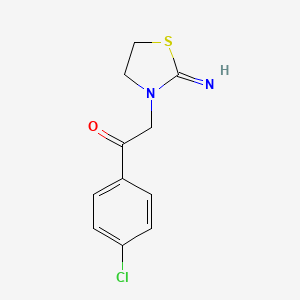
![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)

